molecular formula C12H17N3O4 B2976473 (3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid CAS No. 2138522-87-7

(3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid

Cat. No.: B2976473
CAS No.: 2138522-87-7
M. Wt: 267.285
InChI Key: QNUXOFOHYSMMCA-DTWKUNHWSA-N
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Description

(3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid is a chiral piperidine derivative featuring a methoxycarbonyl group at position 1 and a 2-methylpyrazol-3-yl substituent at position 2. Its stereochemistry (3S,4S) confers unique conformational rigidity, which may enhance binding specificity in biological systems.

Properties

IUPAC Name

(3S,4S)-1-methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-14-10(3-5-13-14)9-7-15(12(18)19-2)6-4-8(9)11(16)17/h3,5,8-9H,4,6-7H2,1-2H3,(H,16,17)/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUXOFOHYSMMCA-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CN(CCC2C(=O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)[C@@H]2CN(CC[C@@H]2C(=O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid typically involves multiple steps, including the protection and deprotection of functional groups, and the formation of the piperidine ring. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxycarbonyl Group: This step often involves esterification reactions using methanol and a suitable acid catalyst.

    Attachment of the 2-Methylpyrazolyl Group: This can be done through nucleophilic substitution reactions where the pyrazole ring is introduced to the piperidine scaffold.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product. The use of automated synthesis and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often proceed under mild conditions with appropriate solvents like ethanol or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

(3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with signaling pathways involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitutions

The compound’s piperidine backbone distinguishes it from pyrrolidine derivatives (e.g., (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid; ), which have a five-membered ring. Key substitutions include:

  • Methoxycarbonyl group : Compared to hydrazide derivatives (e.g., 1-pyrimidine-2-yl piperidine-4-carboxylic acid hydrazides; ), the methoxycarbonyl ester may enhance metabolic stability while reducing polarity, favoring blood-brain barrier penetration .
  • 2-Methylpyrazol-3-yl group : This heterocyclic substituent is less lipophilic than aryl groups (e.g., 4-phenyl in ) but may engage in hydrogen bonding via its nitrogen atoms, improving target affinity .

Physicochemical Properties

A comparative analysis of molecular weights (MW) and functional groups is summarized below:

Compound Name MW (g/mol) Key Substituents Potential Bioactivity Reference
Target Compound ~295* Methoxycarbonyl, 2-methylpyrazole CNS modulation (inferred) -
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 305.37 tert-Butoxycarbonyl, phenyl Synthetic intermediate
1-Pyrimidine-2-yl piperidine-4-carboxylic acid hydrazide derivatives 400–500 Pyrimidine, hydrazide, substituted benzyl Antibacterial
1-[(3,5-Dimethyl-1H-pyrazole-4-)sulfonyl]piperidine-4-carboxylic acid ~300* Sulfonyl, dimethylpyrazole Unspecified
(3S,4R)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid ~225* Fluorophenyl, pyrrolidine Not reported

*Estimated based on analogous structures.

Biological Activity

(3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on current research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₁H₁₈N₄O₃
  • Molecular Weight : 238.29 g/mol
  • CAS Number : 2230799-90-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of piperidine derivatives and subsequent modification through methoxycarbonylation and pyrazole incorporation. Detailed synthetic pathways are often documented in chemical literature but are not extensively covered in the available data.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of piperidine and pyrazole exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown promising activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL against resistant strains . This suggests that this compound may possess similar or enhanced antimicrobial properties.

Structure-Activity Relationship (SAR)

The biological activity of piperidine derivatives is often influenced by the presence of substituents on the piperidine ring. The incorporation of a methylpyrazole group has been associated with increased potency against various pathogens. The SAR studies indicate that modifications to the piperidine structure can lead to significant changes in biological activity, emphasizing the importance of specific functional groups in enhancing efficacy .

Case Study 1: Tuberculostatic Activity

A study focused on the tuberculostatic activity of piperidinothiosemicarbazones revealed that certain derivatives exhibited remarkable activity against M. tuberculosis, with MIC values indicating effectiveness even against drug-resistant strains . While specific data on this compound is limited, its structural similarities suggest potential for similar activity.

Case Study 2: TRPV1 Modulation

Another relevant study identified a series of pyridinylpiperazine ureas as potent TRPV1 receptor antagonists. These compounds demonstrated significant biological activity in various in vivo models, suggesting that structural analogs like this compound could also be explored for TRPV1 modulation due to their structural characteristics .

Data Summary Table

Property Value
Molecular FormulaC₁₁H₁₈N₄O₃
Molecular Weight238.29 g/mol
CAS Number2230799-90-1
Antimicrobial Activity (MIC)0.5 - 4 μg/mL
Potential ApplicationsAntimycobacterial agents

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